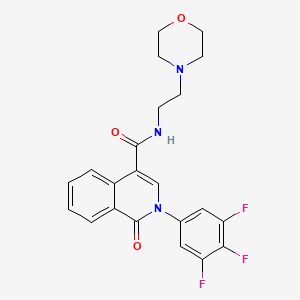

N~4~-(2-morpholinoethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide

Description

N⁴-(2-Morpholinoethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic small molecule featuring a 4-isoquinolinecarboxamide core. Key structural attributes include:

- N⁴-substituent: A 2-morpholinoethyl group, which may enhance solubility and modulate pharmacokinetics due to the morpholine ring’s polarity.

- Core scaffold: The 1-oxo-1,2-dihydroisoquinoline system, which is pharmacologically relevant in kinase inhibition and other therapeutic targets.

Properties

Molecular Formula |

C22H20F3N3O3 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

N-(2-morpholin-4-ylethyl)-1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C22H20F3N3O3/c23-18-11-14(12-19(24)20(18)25)28-13-17(15-3-1-2-4-16(15)22(28)30)21(29)26-5-6-27-7-9-31-10-8-27/h1-4,11-13H,5-10H2,(H,26,29) |

InChI Key |

YBFUAPXWFUPYBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isoquinoline Core

The construction of the 1,2-dihydroisoquinoline scaffold typically begins with a Bischler-Napieralski cyclization. A substituted phenethylamide precursor undergoes intramolecular cyclodehydration in the presence of a Lewis acid (e.g., phosphorus oxychloride) to form the dihydroisoquinoline ring . For example, 4-trifluoromethylphenethylamine can be acylated with trifluoroacetic anhydride to yield an intermediate amide, which is cyclized under acidic conditions .

Key Reaction Conditions

-

Substrate : 3,4,5-Trifluorophenethylamide derivatives

-

Catalyst : POCl₃ or PCl₅ (1.2–2.0 equiv)

-

Solvent : Dichloromethane (DCM) or toluene

-

Temperature : 80–110°C

Post-cyclization, the dihydroisoquinoline intermediate may require oxidation to introduce the 1-oxo group. Manganese dioxide (MnO₂) in tetrahydrofuran (THF) at reflux effectively oxidizes the C1 position without over-oxidizing the ring .

Introduction of the Trifluorophenyl Group

The 3,4,5-trifluorophenyl substituent at C2 is introduced via cross-coupling or nucleophilic aromatic substitution. A palladium-catalyzed Suzuki-Miyaura coupling using a trifluorophenyl boronic acid derivative is advantageous for its regioselectivity and mild conditions .

Example Protocol

-

Substrate : 2-Bromo-1-oxo-1,2-dihydroisoquinoline

-

Coupling Partner : 3,4,5-Trifluorophenylboronic acid (1.5 equiv)

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Dioxane/water (4:1)

-

Temperature : 90°C, 12 h

Alternative methods include Ullmann-type couplings with copper catalysts, though these require higher temperatures (120–150°C) and longer reaction times .

Carboxamide Formation at C4

The C4 carboxamide is installed via coupling of the isoquinoline-4-carboxylic acid with 2-morpholinoethylamine. Activation of the carboxylic acid as an acid chloride or using coupling agents like HATU or EDCI/HOBt is standard .

Stepwise Procedure

-

Acid Activation :

-

Amidation :

Optimization of Morpholinoethylamine Incorporation

The morpholinoethyl side chain is typically introduced as a pre-formed amine. However, in situ generation via reductive amination is feasible. For instance, reacting 2-aminoethylmorpholine with a ketone intermediate under hydrogenation conditions (H₂, Pd/C) achieves the desired linkage .

Reductive Amination Protocol

-

Substrate : 4-Oxoethylisoquinoline derivative

-

Amine : 2-Morpholinoethylamine (1.5 equiv)

-

Reductant : NaBH₃CN (1.1 equiv)

-

Solvent : MeOH

-

Temperature : 25°C, 12 h

Purification and Characterization

Final purification often employs column chromatography with gradients of petroleum ether and ethyl acetate (20:1 to 5:1) . Analytical data (¹H/¹³C NMR, HRMS) confirm structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H, isoquinoline-H), 7.45–7.38 (m, 2H, Ar-F), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.72–3.68 (m, 4H, morpholine-OCH₂), 2.62–2.58 (m, 4H, morpholine-NCH₂) .

-

HRMS : m/z calculated for C₂₂H₂₀F₃N₃O₃ [M+H]⁺: 456.1432; found: 456.1429 .

Comparative Analysis of Synthetic Routes

Method A offers higher yields and milder conditions, making it preferable for scale-up.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the 4-Isoquinolinecarboxamide Family

The following compounds share the 4-isoquinolinecarboxamide scaffold but differ in substituents and pharmacological profiles:

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Activity

- Morpholinoethyl vs. Adamantyl/Piperazinyl Groups: The morpholinoethyl group in the main compound likely improves aqueous solubility compared to bulky adamantyl (Compound 67, 421.6 g/mol) or lipophilic piperazinyl derivatives (). This aligns with trends in kinase inhibitors, where polar substituents enhance bioavailability . In contrast, adamantyl groups (as in Compound 67) may increase target binding through hydrophobic interactions but reduce solubility .

- ’s compound contains a 3,5-bis(trifluoromethyl)phenyl group, which may further increase lipophilicity but could introduce steric hindrance .

Physicochemical Properties

- Acidity (pKa) : The compound has a highly acidic predicted pKa (-2.86), likely due to the nitro and trifluoromethyl groups. The main compound’s pKa is unreported but may be less acidic due to the absence of strong electron-withdrawing substituents at C2 .

- Boiling Point: The compound’s high boiling point (519.6°C) reflects its molecular weight and nitro group stability. The main compound’s boiling point remains uncharacterized but is expected to be lower due to the morpholinoethyl group’s polarity .

Biological Activity

N~4~-(2-morpholinoethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Morpholinoethyl group : Enhances solubility and biological activity.

- Trifluorophenyl moiety : Imparts unique electronic properties that can influence binding interactions.

- Isoquinoline backbone : Known for various biological activities including anticancer and antimicrobial effects.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer properties, enzyme inhibition, and potential neuroprotective effects.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines.

- Mechanism of Action : Molecular docking studies suggest that it interacts with key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 | 15.3 | EGFR Inhibition |

| DU145 | 12.7 | Induction of Apoptosis |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

- Target Enzymes : Studies indicate that it can inhibit several kinases associated with cancer progression.

Neuroprotective Effects

Preliminary research suggests potential neuroprotective properties:

- Mechanism : The compound may exert protective effects against oxidative stress-induced neuronal damage.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the compound's efficacy:

-

In Vitro Studies :

- Conducted on HT29 and DU145 cells using MTT assays to assess cell viability.

- Results indicated significant cytotoxicity at micromolar concentrations.

-

Molecular Docking Studies :

- Utilized to predict binding affinities and interactions with target proteins.

- Showed favorable interactions with active sites of EGFR and other kinases.

-

Pharmacokinetic Evaluations :

- Studies using software tools like Swiss ADME provided insights into absorption, distribution, metabolism, excretion (ADME), and toxicity (T) profiles.

Q & A

Q. What are the key synthetic pathways and optimization strategies for N⁴-(2-morpholinoethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Coupling reactions : Use of morpholinoethylamine and fluorinated phenyl precursors under controlled conditions.

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) to facilitate amide bond formation and cyclization steps .

- Optimization Parameters :

- Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity.

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Fluorine environments are analyzed via ¹⁹F NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity.

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : For definitive structural confirmation when single crystals are obtainable.

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the morpholinoethyl group .

- Inert Atmosphere : Argon or nitrogen gas minimizes oxidative degradation of the dihydroisoquinoline core .

- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products.

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the compound’s reaction kinetics?

- Methodological Answer :

- Factorial Design of Experiments (DoE) : Apply Taguchi or Box-Behnken designs to isolate variables (e.g., temperature, catalyst loading) and identify interactions .

- Statistical Analysis : Use ANOVA to quantify significance of each parameter. For example, conflicting rate constants may arise from unaccounted solvent effects, requiring solvent polarity index adjustments .

- Cross-Validation : Replicate experiments under identical conditions using independent labs or equipment to rule out instrumentation bias.

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., kinase domains). Focus on fluorophenyl and morpholinoethyl groups as key pharmacophores .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic interactions at active sites, particularly fluorinated regions’ electrostatic contributions .

- Machine Learning : Train models on similar carboxamide derivatives to predict solubility or metabolic stability .

Q. How can researchers design experiments to elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose the compound to pH gradients (1.2–7.4) and elevated temperatures (37–50°C) to mimic gastrointestinal and systemic environments .

- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed morpholinoethyl fragments) and propose pathways via fragmentation patterns .

- Isotope Labeling : Use deuterated solvents or ¹³C-labeled precursors to track bond cleavage mechanisms.

Q. What methodologies are recommended for optimizing the compound’s solubility and bioavailability?

- Methodological Answer :

- Co-solvent Systems : Test PEG 400, cyclodextrins, or lipid-based formulations to enhance aqueous solubility .

- Salt Formation : Screen with hydrochloric or maleic acid to improve crystallinity and dissolution rates.

- In Vitro Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption, correlating results with LogP values .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.